S-Acetylthiorphan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-10(16)20-9-12(14(19)15-8-13(17)18)7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMKACHZOPSUHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00924919 | |
| Record name | N-{2-[(Acetylsulfanyl)methyl]-1-hydroxy-3-phenylpropylidene}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124735-06-4 | |
| Record name | S-Acetylthiorphan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124735064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-[(Acetylsulfanyl)methyl]-1-hydroxy-3-phenylpropylidene}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-ACETYLTHIORPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V054NE7TB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of S Acetylthiorphan and Its Bioactive Metabolites
Enzymatic Inhibition Profiles and Kinetics
Neutral Endopeptidase (NEP) Inhibition by Thiorphan (B555922)
Thiorphan is a potent and selective inhibitor of neutral endopeptidase (NEP), also known as neprilysin. brill.commedchemexpress.com NEP is a zinc-containing metalloprotease that plays a crucial role in the breakdown of several endogenous peptides. medchemexpress.com Thiorphan competitively inhibits NEP, preventing the degradation of its substrates. medchemexpress.com
The inhibitory potency of thiorphan against NEP has been determined in various studies, with reported IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) in the nanomolar range. For instance, an IC50 of 6.9 nM for selective NEP inhibition has been reported. medchemexpress.comselleck.co.jp Other studies have reported Ki values (a measure of the inhibitor's binding affinity) for thiorphan in the range of 1.7 to 4 nM. brill.comnih.gov The potency of thiorphan can be influenced by factors such as pH, with studies showing it to be a more potent inhibitor at a lower pH. nih.gov
The inhibition of NEP by thiorphan leads to an increase in the bioavailability of NEP substrates. medchemexpress.comnih.gov
Comparative Inhibitory Potency of S-Acetylthiorphan versus Thiorphan
This compound is the prodrug of thiorphan, and as such, it exhibits a significantly lower inhibitory potency against neutral endopeptidase (NEP) compared to its active metabolite. nih.govresearchgate.net In vitro studies have demonstrated that thiorphan is approximately 1000 times more potent as a NEP inhibitor than this compound's parent compound, racecadotril (B1680418). nih.gov
One study reported an IC50 value of 316 nM for acetyl-thiorphan, another active metabolite, while thiorphan's IC50 was 1.8 nM. nih.gov Racecadotril, the parent compound of both this compound and thiorphan, is a much weaker inhibitor, with a reported Ki of 4500 nM, in stark contrast to thiorphan's Ki of 6.1 nM. wikipedia.orgmedchemexpress.com This highlights the critical role of the de-acetylation process in bioactivating the compound to its highly potent form.
| Compound | Inhibitory Potency (IC50/Ki) | Source |
|---|---|---|
| Thiorphan | IC50: 1.8 nM, 6.9 nM; Ki: 1.7-6.1 nM | nih.govmedchemexpress.commedchemexpress.comnih.gov |
| Acetyl-thiorphan | IC50: 316 nM | nih.gov |
| Racecadotril | Ki: 4500 nM | medchemexpress.com |
Esterase-Mediated Hydrolysis and Bioactivation Mechanisms
This compound is a prodrug that requires bioactivation to exert its pharmacological effects. nih.govresearchgate.netwikipedia.org This activation occurs through esterase-mediated hydrolysis, a common metabolic pathway for many ester-containing drugs. unl.eduamericanpharmaceuticalreview.com In this process, esterase enzymes catalyze the cleavage of the ester bond in this compound, releasing the active metabolite, thiorphan. researchgate.netwikipedia.org
This bioactivation is a critical step, as this compound itself has low inhibitory activity against its target enzyme, neutral endopeptidase (NEP). nih.govresearchgate.net The hydrolysis effectively unmasks the active thiol group in thiorphan, which is essential for its potent inhibitory action on NEP. This conversion happens rapidly in the body after administration. nih.gov The process of de-esterification can be considered a form of bioactivation, as it transforms a less active compound into a more potent one. unl.edu
Molecular Interactions and Binding Dynamics with Target Enzymes
Ligand-Enzyme Docking and Simulation Studies
Molecular docking and simulation studies are computational techniques used to predict and analyze the interaction between a ligand, such as thiorphan, and its target enzyme, like neutral endopeptidase (NEP). plos.orgnih.govscripps.edu These methods provide a static view of the binding pose and can compute the movement of atoms over time to assess the stability of the ligand-protein complex. plos.orgresearchgate.net
For thiorphan, docking studies have helped to model its interactions within the catalytic site of NEP. researchgate.net These models suggest that specific amino acid residues within the enzyme's active site play a crucial role in binding the inhibitor. For example, interactions with residues such as N542, H711, and R717 in human NEP have been proposed based on homology with another enzyme, thermolysin. researchgate.net The binding affinity and orientation of the ligand within the active site are key determinants of its inhibitory potency. mdpi.com
Structural Determinants of Enzymatic Selectivity and Potency
The selectivity and potency of an enzyme inhibitor are determined by the specific molecular interactions between the inhibitor and the enzyme's active site. nih.govnih.govosti.gov In the case of thiorphan and its target, neutral endopeptidase (NEP), the structural features of both the inhibitor and the enzyme's binding pocket are crucial.
The presence of a zinc atom in the active site of NEP, a metalloprotease, is a key feature. medchemexpress.com Thiorphan's thiol group is thought to interact with this zinc ion, contributing significantly to its high binding affinity and inhibitory potency. The surrounding amino acid residues in the active site form subsites that accommodate different parts of the inhibitor molecule. The precise fit and the network of interactions, including hydrogen bonds and hydrophobic contacts, between thiorphan and these subsites dictate its strong and specific inhibition of NEP. researchgate.net Variations in the amino acid sequences of these subsites among different enzymes are the basis for inhibitor selectivity. osti.govu-strasbg.fr
Pharmacological Activities and Biological Efficacy
Nociceptive Modulation and Analgesic Properties
S-Acetylthiorphan, a monoacylated derivative of the neutral endopeptidase (NEP) inhibitor thiorphan (B555922), demonstrates significant analgesic properties. nih.govdovepress.comresearchgate.net Its mechanism of action is rooted in the inhibition of NEP, a zinc-metallopeptidase responsible for the degradation of endogenous enkephalins. nih.govmdpi.com By preventing the breakdown of these endogenous opioid peptides, this compound effectively enhances their concentration at opioid receptors, leading to a modulation of nociceptive signaling and subsequent pain relief. nih.gov The analgesic effects are not produced by this compound directly, but by its active metabolite, thiorphan, which is a potent NEP inhibitor. nih.govresearchgate.net this compound itself is a less potent inhibitor of NEP in vitro compared to thiorphan. nih.gov
The analgesic activity of this compound and its derivatives is directly linked to the endogenous opioidergic system. This is evidenced by studies where the analgesic effects were reversed by the administration of naloxone (B1662785), a competitive opioid receptor antagonist. nih.govmolaid.comunsw.edu.auhhs.gov When naloxone is administered, it displaces the endogenous enkephalins from the opioid receptors, thereby blocking their pain-relieving effects. hhs.govijbcp.com The reversal of analgesia by naloxone confirms that the pain-modulating properties are mediated through the activation of opioid pathways, which are potentiated by the inhibition of enkephalin degradation. nih.govnih.gov Specifically, derivatives of this compound have been shown to exhibit naloxone-reversible analgesic properties in preclinical models. nih.govmolaid.com This demonstrates that the increased levels of enkephalins, protected from degradation by the active metabolite thiorphan, are responsible for the observed analgesia.
The analgesic efficacy of this compound has been evaluated in various preclinical models of nociception, primarily using thermal pain stimuli such as the hot-plate and tail-flick tests. nih.gov These tests are standard methods for assessing the properties of analgesic compounds. brieflands.comresearchgate.net The hot-plate test measures a complex, supraspinally organized response to a heat stimulus, while the tail-flick test measures a spinally mediated reflex. ijbcp.combrieflands.com
In studies using the hot-plate jump latency test in mice, intravenously administered this compound produced a degree of analgesia equivalent to that of its parent prodrug, acetorphan, but with a longer duration of action. nih.gov This suggests that this compound effectively crosses into the central nervous system to exert its effect. However, in the tail-flick test, this compound, much like acetorphan and thiorphan, was found to be devoid of analgesic activity. nih.gov This differential activity suggests that the analgesic effects are likely mediated at supraspinal sites rather than at the spinal level. ijbcp.com
Table 1: Preclinical Assessment of this compound in Nociceptive Models
| Test Model | Animal | Route of Administration | Observed Effect | Reference(s) |
| Hot-Plate Test | Mouse | Intravenous | Significant analgesic activity, with a longer duration than acetorphan. | nih.gov |
| Tail-Flick Test | Mouse | Intravenous | Devoid of analgesic activity. | nih.gov |
| Hot-Plate Jump Test | Mouse | Intravenous / Oral | Derivatives showed naloxone-reversible analgesic properties superior to thiorphan and this compound. | nih.govmolaid.com |
Central Nervous System Penetration and Distribution
A significant challenge in treating central nervous system (CNS) disorders is the presence of the blood-brain barrier (BBB), a highly selective semipermeable border that prevents most compounds from entering the brain. molaid.comdovepress.com Thiorphan, the active metabolite, is itself incapable of efficiently crossing the BBB due to its hydrophilic nature. dovepress.comresearchgate.netmdpi.com this compound was specifically designed as a prodrug to overcome this limitation.
The primary strategy employed in the design of this compound to overcome the BBB is the chemical modification of the parent drug to increase its lipophilicity. dovepress.comresearchgate.netfrontiersin.org The "prodrug approach" involves converting a hydrophilic drug into a more lipid-soluble derivative that can passively diffuse across the lipid-rich endothelial membranes of the BBB. molaid.comunsw.edu.au In the case of this compound, this is achieved through the S-acetylation of the thiol (-SH) functional group of thiorphan. nih.gov This modification masks the polar thiol group, rendering the molecule more lipophilic and thus enhancing its ability to penetrate the CNS. nih.govdovepress.comresearchgate.netnih.gov Once inside the brain, the prodrug is converted back to its active, more polar form. researchgate.netmolaid.com
The design of this compound exemplifies key principles of creating CNS-targeted prodrugs. nih.govmolaid.comnih.gov The fundamental concept is to create a bioreversible chemical derivative of a drug that improves its transport through the BBB, followed by enzymatic or chemical conversion to the active parent drug within the brain parenchyma. researchgate.netmolaid.com
The key principles applied are:
Increased Lipophilicity : The addition of the acetyl group to the thiol moiety of thiorphan increases its lipid solubility, facilitating passive transport across the BBB. nih.govdovepress.comresearchgate.net
In Vivo Bioactivation : this compound is designed to be a substrate for enzymes within the CNS. It is hydrolyzed by esterases present in the brain, which cleave the acetyl group and release the active inhibitor, thiorphan, at its site of action. researchgate.netmolaid.com This ensures that the active, but membrane-impermeable, drug is "locked" within the CNS, where it can exert its pharmacological effect. researchgate.net
Metabolic Stability : In some cases, further modifications, such as creating amide pseudotriglycerides of this compound, have been explored to increase metabolic stability and further enhance analgesic properties. nih.gov
This prodrug strategy allows for the effective delivery of thiorphan to the brain, which would otherwise be restricted, thereby enabling its therapeutic effects on the central nervous system. nih.govdovepress.comresearchgate.net
Extended Biological Effects (as observed through its metabolic pathways or broader prodrug applications)
The biological effects of this compound are intrinsically linked to its metabolic conversion pathway. As a prodrug, it is rapidly metabolized to generate its active components. The primary metabolic pathway involves the hydrolysis of the acetyl group to release thiorphan. researchgate.netnih.gov This process is often preceded by the metabolism of its own parent prodrug, racecadotril (B1680418), which is first converted to this compound. researchgate.netnih.gov
The metabolic cascade is as follows:
Racecadotril is rapidly absorbed and hydrolyzed to its first active metabolite, This compound . researchgate.netnih.gov
This compound is then further hydrolyzed by esterases to the ultimate active metabolite, thiorphan . nih.govresearchgate.net
Thiorphan itself can be further metabolized in the liver via cytochrome P450 enzymes into several inactive metabolites, such as S-methylthiorphan and its sulfoxide (B87167) derivative, which are then excreted. researchgate.netnih.gov
Table 2: Metabolic Pathway of this compound Precursors and Metabolites
| Compound | Metabolic Transformation | Resulting Metabolite(s) | Key Enzyme/Process | Reference(s) |
| Racecadotril | Hydrolysis | This compound | Esterases | researchgate.netnih.gov |
| This compound | Hydrolysis | Thiorphan | Esterases | nih.govresearchgate.net |
| Thiorphan | Methylation, Oxidation | Inactive metabolites (e.g., S-methylthiorphan) | Cytochrome P450 enzymes | researchgate.netnih.gov |
The broader applications stemming from this metabolic pathway are primarily associated with the activity of thiorphan. While its analgesic effects are well-documented, thiorphan's inhibition of NEP has other significant biological consequences. NEP is also responsible for degrading other peptides, not just enkephalins. A notable application is in the treatment of acute diarrhea, where racecadotril acts as an antisecretory agent by preventing the degradation of enkephalins in the gut, which in turn reduces intestinal hypersecretion. dovepress.comnih.gov
Furthermore, research has uncovered neuroprotective properties of thiorphan. In a study on newborn mice, thiorphan was shown to prevent excitotoxic cortical damage, a type of neuronal injury mediated by glutamate. This neuroprotective effect suggests that by inhibiting NEP, thiorphan may increase the levels of other neuropeptides like Substance P, which can modulate neuronal activity and protect against glutamate-induced cell death. This finding points to potential therapeutic applications for thiorphan-releasing prodrugs in preventing certain forms of brain injury.
Antisecretory Actions via Enkephalin Pathway Modulation
The primary and most well-documented pharmacological action of this compound's active metabolite, thiorphan, is its antisecretory effect in the intestine. newdrugapprovals.org This action is mediated through the potentiation of endogenous enkephalins. wikipedia.orgnih.gov
Mechanism of Action:
Inhibition of Neprilysin (Enkephalinase): Thiorphan inhibits the neprilysin enzyme located in the intestinal epithelium. newdrugapprovals.org Neprilysin is responsible for the degradation of enkephalins. nih.gov
Increased Enkephalin Levels: By inhibiting neprilysin, thiorphan increases the local concentration of enkephalins. researchgate.net
Activation of Delta-Opioid Receptors: Enkephalins then bind to and activate delta-opioid receptors on enterocytes.
Reduction of Intracellular cAMP: This activation leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
Inhibition of Secretion: The reduction in cAMP inhibits the secretion of water and electrolytes into the intestinal lumen, thereby exerting an antisecretory effect without significantly affecting intestinal motility. newdrugapprovals.org
This mechanism contrasts with that of other opioid-based antidiarrheal agents like loperamide, which primarily act by reducing gut motility. nih.gov The antisecretory action of thiorphan addresses the hypersecretion characteristic of acute diarrhea. newdrugapprovals.org
Research Findings on Antisecretory Effects:
| Study Focus | Key Finding | Reference |
| Mechanism of Racecadotril | Racecadotril, through its active metabolite thiorphan, inhibits neprilysin, leading to reduced intestinal secretion. | fimea.fi |
| Thiorphan's Effect on Diarrhea | Consistently effective in animal models and patients with various forms of acute diarrhea by inhibiting pathologic secretion. | researchgate.net |
| Comparison with Loperamide | Unlike loperamide, which reduces intestinal motility, thiorphan has an antisecretory effect. | newdrugapprovals.org |
Implications for Neurodegenerative Conditions and Related Enzyme Targets
While primarily known for its peripheral actions, the ability of this compound to cross the blood-brain barrier and its subsequent conversion to the neprilysin inhibitor thiorphan suggests potential implications for neurological conditions. nih.govalquds.edu Neprilysin is involved in the degradation of amyloid-beta peptides, the accumulation of which is a hallmark of Alzheimer's disease. core.ac.uk
Enzyme Targets in Neurodegeneration:
Neprilysin is one of several enzymes implicated in the pathology of neurodegenerative diseases. mdpi.com Others include:
Beta-secretase (BACE1): A key enzyme in the production of amyloid-beta. mdpi.com
Acetylcholinesterase (AChE): Degrades the neurotransmitter acetylcholine; its inhibition is a therapeutic strategy for Alzheimer's disease. mdpi.com
Monoamine Oxidase (MAO): Involved in the breakdown of neurotransmitters and linked to Parkinson's disease. mdpi.com
Histone Deacetylases (HDACs): Imbalances in histone acetylation have been observed in Alzheimer's, Parkinson's, and Huntington's diseases. nih.gov
The inhibition of neprilysin by thiorphan could theoretically influence amyloid-beta levels in the brain. However, the primary focus of research on this compound and its parent compounds has been on their peripheral effects. researchgate.netnih.gov
Research on Neprilysin and Neurodegeneration:
| Research Area | Finding | Reference |
| Neprilysin's Role in the Brain | Neprilysin is involved in the degradation of amyloid-beta peptides. | core.ac.uk |
| Enzymes in Neurological Disorders | Multiple enzymes, including neprilysin, are linked to the progression of neurodegenerative diseases like Alzheimer's. | mdpi.com |
| Potential Therapeutic Targets | Blockade of certain enzymes has been associated with a reduced risk of neurodegenerative diseases. | plos.org |
Peripheral and Systemic Physiological Impacts
The inhibition of neprilysin by thiorphan has physiological effects beyond the gastrointestinal tract because neprilysin degrades several other peptides in addition to enkephalins. nih.govfimea.fi
Substrates of Neprilysin and Potential Systemic Effects:
Atrial Natriuretic Peptide (ANP): Increased levels of ANP due to neprilysin inhibition can lead to vasodilation and natriuresis, which has been explored in the context of cardiovascular diseases like hypertension and congestive heart failure. researchgate.netnih.gov
Brain Natriuretic Peptide (BNP): Similar to ANP, elevated BNP levels can have cardiovascular effects. fimea.fi
Substance P: This peptide is involved in pain transmission and inflammation.
Neurotensins and Neuropeptide Y: These peptides have various roles in the central and peripheral nervous systems. fimea.fi
While promising in animal models for cardiovascular conditions, the clinical results for racecadotril (and by extension, thiorphan) have not shown significant therapeutic benefits over existing treatments in this area. researchgate.net
In vitro studies have also examined the interaction of thiorphan with other systems. For instance, in mouse vas deferens, thiorphan was found to potentiate the inhibitory effect of methionine-enkephalin on electrically induced contractions but did not significantly alter the response to normorphine or ethanol. nih.gov This highlights the specificity of thiorphan's action in potentiating endogenous enkephalins.
Pharmacokinetic and Biotransformation Dynamics
In Vivo Absorption and Systemic Distribution
The absorption and distribution of S-Acetylthiorphan are intrinsically linked to its precursor, racecadotril (B1680418), which is administered orally. wikipedia.orgnewdrugapprovals.org Following administration, racecadotril is rapidly absorbed and metabolized, leading to the systemic appearance of this compound. newdrugapprovals.orgnih.gov
Racecadotril, the parent compound of this compound, is absorbed quickly after oral administration, reaching maximum plasma concentration (Cmax) within approximately 60 minutes. nih.govwikipedia.orgnewdrugapprovals.org This rapid absorption leads to the swift appearance of its metabolites, including this compound, in the systemic circulation. nih.govnih.gov The S-acetylation of the thiol group in this compound confers sufficient lipophilicity to allow it to cross the blood-brain barrier, a critical step for its centrally-mediated analgesic effects observed in preclinical models. mdpi.comnih.gov Once it enters the central nervous system (CNS), it acts as a prodrug, releasing the active inhibitor thiorphan (B555922). mdpi.com The elimination half-life, measured by the inhibition of the target enzyme enkephalinase, is approximately three hours. wikipedia.orgnewdrugapprovals.org
Interactive Table: Pharmacokinetic Parameters of Racecadotril and its Active Metabolite Thiorphan
| Parameter | Value | Notes | Source |
|---|---|---|---|
| Time to Cmax (Racecadotril) | ~60 minutes | Food can delay Cmax by 60-90 minutes but does not affect overall bioavailability. | wikipedia.orgnewdrugapprovals.org |
| Protein Binding (Thiorphan) | ~90% | The active metabolite is highly bound to plasma proteins. | wikipedia.orgnewdrugapprovals.org |
| Elimination Half-Life (from enkephalinase inhibition) | ~3 hours | This reflects the duration of action of the active metabolite, thiorphan. | nih.govwikipedia.orgnewdrugapprovals.org |
| Primary Route of Excretion | Renal (81.4%) | Metabolites are primarily cleared through the kidneys. | wikipedia.orgnewdrugapprovals.org |
The ability of a drug to cross biological membranes, such as the intestinal epithelium or the blood-brain barrier, is heavily influenced by its physicochemical properties, particularly lipophilicity. pg.edu.plresearchgate.net Lipophilicity, often measured as the partition coefficient (logP) or distribution coefficient (logD), determines how readily a molecule can pass through the lipid bilayers of cell membranes. researchgate.netnih.gov
The chemical structure of this compound is a key determinant of its pharmacokinetic behavior. Thiorphan, the active enkephalinase inhibitor, is unable to cross the blood-brain barrier effectively on its own. mdpi.comnih.gov To overcome this, it is modified into more lipophilic prodrugs. This compound is the monoacylated form of thiorphan, and this S-acetylation significantly increases its lipophilicity. mdpi.comnih.gov This enhanced lipophilicity facilitates its transport across cellular membranes, including the endothelial cells of the blood-brain barrier. mdpi.com This strategy of increasing lipophilicity to improve CNS penetration is a common approach in prodrug design. nih.govhumanjournals.com However, excessive lipophilicity can also lead to increased binding to plasma proteins and uptake by other tissues, which can reduce the amount of drug reaching the target site. mdpi.com
Metabolic Pathways and Enzyme Systems in Bioactivation and Inactivation
The biotransformation of this compound is a multi-step process involving several enzyme systems. This process begins with the conversion of its precursor, racecadotril, and ends with the clearance of its active metabolite, thiorphan.
This compound functions as a prodrug that requires enzymatic activation to exert its therapeutic effect. nih.gov This bioactivation is primarily carried out by endogenous esterases, which are ubiquitous enzymes found in the blood, liver, and other tissues. nih.govwashington.edu The metabolic cascade begins with racecadotril (also known as acetorphan), which is the benzyl (B1604629) ester of this compound. nih.gov Esterases hydrolyze racecadotril to form this compound. nih.govnih.govnih.gov Subsequently, this compound itself is hydrolyzed by esterases, which cleave the acetyl group to release the active drug, thiorphan. mdpi.comnih.gov This two-step enzymatic hydrolysis is a classic example of a carrier-linked prodrug strategy, designed to improve the pharmacokinetic properties of the parent drug. humanjournals.comscirp.org
Once thiorphan has been formed and has exerted its inhibitory effect on enkephalinase, it undergoes further metabolism to inactive products before being eliminated from the body. wikipedia.orgnewdrugapprovals.org The primary routes of thiorphan inactivation involve its conversion to metabolites such as the methyl thioether and the methyl sulfoxide (B87167). wikipedia.orgnewdrugapprovals.org The formation of sulfoxide metabolites from compounds containing a thiophene (B33073) or thioether group is often catalyzed by Cytochrome P450 (CYP) enzymes. nih.govnih.gov While direct studies specifying the exact CYP isozymes responsible for thiorphan metabolism are limited, the nature of its metabolites strongly suggests the involvement of this enzyme superfamily. For instance, CYP3A4 and CYP2D6 are known to be involved in the oxidation of various sulfur-containing molecules. nih.govnih.gov These inactive metabolites are then primarily excreted via the kidneys. wikipedia.orgnewdrugapprovals.org
Interactive Table: Proposed Metabolic Pathway of Racecadotril
| Precursor/Metabolite | Enzyme System | Resulting Product | Activity Status | Source |
|---|---|---|---|---|
| Racecadotril | Esterases / Gut Microbiome | This compound | Moderately Active Prodrug | nih.govnih.gov |
| This compound | Esterases / Gut Microbiome | Thiorphan | Active Metabolite | nih.govmdpi.com |
| Thiorphan | Cytochrome P450 (putative) | Inactive metabolites (e.g., methyl sulfoxide) | Inactive | wikipedia.orgnewdrugapprovals.orgnih.gov |
Recent research has highlighted the significant role of the gut microbiome in drug metabolism. nih.govnih.gov The trillions of microorganisms residing in the gastrointestinal tract possess a vast array of enzymes capable of biotransforming xenobiotics. racgp.org.au A 2023 study demonstrated that the probiotic strain Lacticaseibacillus casei Zhang (LCZ) can directly metabolize racecadotril into its active products, this compound and thiorphan. nih.govnih.gov This biotransformation was observed in monoculture, in a simulated human digestion system, and in ex vivo fecal co-culture systems. nih.govresearchgate.net The findings indicate that gut bacteria can contribute to the bioactivation of racecadotril, potentially influencing its efficacy. nih.gov The study also noted that the metabolic activity of the probiotic was dependent on the individual's host gut microbiome composition, suggesting a personalized effect. nih.govnih.gov This interaction between probiotics, drugs, and the host's microbiome opens new avenues for understanding inter-individual variability in drug response. nih.gov
Excretion Profiles and Elimination Kinetics of this compound
This compound is a primary and moderately active metabolite of the prodrug racecadotril. Its pharmacokinetic profile is intrinsically linked to its rapid formation from racecadotril and its subsequent biotransformation into the more potent metabolite, thiorphan. Due to its transient nature as an intermediate compound, specific and detailed pharmacokinetic parameters exclusively for this compound are not extensively documented in publicly available literature. The majority of pharmacokinetic studies focus on the parent drug, racecadotril, and the main active metabolite, thiorphan.
Biotransformation and Metabolic Pathway
Following oral administration, racecadotril is rapidly absorbed and undergoes extensive first-pass metabolism. The initial and crucial step in its bioactivation is the hydrolysis of the ester bond, leading to the formation of this compound. This conversion is a rapid process, contributing to the swift onset of action.
Subsequently, this compound is itself rapidly hydrolyzed, losing its acetyl group to form thiorphan. Thiorphan is the most potent inhibitor of the enkephalinase enzyme and is considered the principal active metabolite responsible for the therapeutic effects of racecadotril. wikipedia.orgnih.gov
The metabolic cascade can be summarized as follows: Racecadotril → this compound → Thiorphan
Thiorphan is then further metabolized into inactive metabolites, such as S-methylthiorphan and its corresponding sulfoxide, which are then eliminated from the body. wikipedia.org
Excretion of Metabolites
The excretion of this compound is not individually quantified in studies. Instead, excretion data pertains to the collective group of racecadotril's metabolites. Research indicates that the primary route of elimination for these metabolites is through the kidneys.
Detailed studies on the excretion of radiolabeled racecadotril have shown that the majority of its metabolites are excreted in the urine. A smaller fraction is eliminated through the feces. The established excretion profile for the total metabolites of racecadotril is as follows:
| Route of Excretion | Percentage of Excreted Metabolites |
| Urine | 81.4% |
| Feces | 8% |
Elimination Kinetics
The S-acetylation of the thiol function in thiorphan to create this compound increases its lipophilicity. This characteristic is thought to facilitate its ability to cross cellular membranes, including the blood-brain barrier, where it can then be converted to the active thiorphan. unil.ch
Synthetic Methodologies and Derivative Development for Research Applications
Chemical Synthesis Routes for S-Acetylthiorphan
The synthesis of this compound is conceptually derived from the synthesis of its parent compound, thiorphan (B555922). A common synthetic approach involves the coupling of protected precursors followed by deprotection and modification. A representative synthetic route can be outlined as follows:
Amide Bond Formation: The synthesis typically begins with the reaction between an N-protected glycine, such as N-t-butoxycarbonyl-glycine (Boc-glycine), and a benzylamine (B48309) derivative. This step forms the core amide bond of the molecule.
Coupling with a Phenylalanine Derivative: The resulting intermediate is then coupled with a suitably protected derivative of 3-mercapto-2-benzylpropanoic acid. This step introduces the key structural elements required for neprilysin inhibition.
Deprotection: The protecting groups are removed under specific conditions to yield thiorphan, which possesses a free thiol (-SH) and a free carboxylic acid (-COOH) group.
Thiol Acetylation: The final step to obtain this compound involves the selective acetylation of the thiol group of thiorphan. This is typically achieved by reacting thiorphan with an acetylating agent, such as acetyl chloride or acetic anhydride, under controlled conditions that favor S-acetylation over N-acetylation or O-acetylation of the carboxyl group.
This multi-step process allows for the controlled assembly of the molecule and the specific introduction of the S-acetyl group, which transforms the active inhibitor thiorphan into its prodrug form. google.com
Design and Synthesis of this compound Prodrugs and Derivatives
The development of prodrugs and derivatives is a key strategy in medicinal chemistry to enhance the therapeutic potential of a parent compound. science.govresearchgate.netmdpi.com For this compound, this involves creating novel molecular entities that can improve properties such as stability, solubility, and the ability to cross biological barriers like the blood-brain barrier. nih.govvdoc.pub
To improve the lipophilicity and potential for brain penetration of this compound, researchers have designed and synthesized conjugates based on lipid-like carrier molecules. nih.gov Pseudotriglycerides, which mimic the structure of natural triglycerides, serve as a scaffold.
The synthesis of these conjugates involves attaching this compound to a 1,3-diacylaminopropan-2-ol backbone. nih.gov The process generally includes:
Synthesizing the 1,3-diacylaminopropan-2-ol carrier by acylating serinol (2-amino-1,3-propanediol) with fatty acid chlorides (e.g., palmitoyl (B13399708) chloride).
Activating the carboxylic acid of this compound, often by converting it to an acid chloride or using a coupling agent.
Reacting the activated this compound with the hydroxyl group of the 1,3-diacylaminopropan-2-ol carrier to form an ester linkage.
This approach creates a chimeric molecule where the lipid-like carrier masks the polar groups of this compound, potentially facilitating its transport across cellular membranes. nih.gov
The carboxylic acid group is a key feature of many enzyme inhibitors, but it can also limit oral bioavailability due to its charge at physiological pH. One common strategy is to replace the carboxylic acid with a bioisostere, such as a tetrazole ring. nih.govnih.govmdpi.com Tetrazoles are known to mimic the acidic properties of carboxylic acids while having different physicochemical characteristics. researchgate.net
The synthesis of tetrazole-amino acid derivatives of this compound involves several steps: nih.gov
Tetrazole Formation: A common method starts with a nitrile-containing precursor, which undergoes a [2+3] cycloaddition reaction with an azide (B81097) source (e.g., sodium azide with ammonium (B1175870) chloride) to form the tetrazole ring. nih.gov
Peptide Coupling: The newly formed tetrazole-containing moiety, which now acts as a carboxylic acid mimic, is coupled to various amino acids.
Final Conjugation: The resulting tetrazole-amino acid dipeptide is then conjugated to the amino group of the this compound backbone, typically after activating the carboxyl group of the dipeptide.
This modular synthesis allows for the creation of a library of compounds where different amino acids can be incorporated to fine-tune the properties of the final derivative. nih.gov
Chimeric lipid drug carriers are designed to improve drug delivery by combining the therapeutic agent with a lipid moiety that can interact favorably with biological membranes. nih.govpharmaexcipients.com This strategy is based on the principle that lipid-like molecules can enhance absorption and distribution. mdpi.com
The synthesis of these carriers for this compound involves covalently linking the drug to a lipid-like structure, such as a 1,3-diacylaminopropan-2-ol. nih.gov The synthetic route is similar to that for pseudotriglyceride conjugates, where the hydroxyl group of the lipid carrier is esterified with the carboxylic acid of this compound. By varying the length and saturation of the acyl chains (e.g., butyryl, octanoyl, palmitoyl) on the lipid backbone, researchers can modulate the lipophilicity and pharmacokinetic profile of the resulting chimeric compound. nih.gov These compounds are designed to act as prodrugs, releasing the active inhibitor after enzymatic cleavage in the brain. nih.gov
Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.govnih.gov For this compound and its derivatives, SAR studies focus on identifying which structural modifications lead to enhanced inhibition of neprilysin and improved pharmacological profiles. nih.govnih.gov
Key findings from SAR studies on thiorphan and its analogs include:
The Thiol Group: A free thiol group is critical for potent inhibition, as it coordinates with the zinc ion in the active site of neprilysin. ebi.ac.uk Prodrugs like this compound must be efficiently converted to the free thiol (thiorphan) in vivo to exert their effect.
The Benzyl (B1604629) Group: The benzyl side chain is crucial for activity, as it interacts with the S1' hydrophobic pocket of the enzyme. Modifications to this group can significantly alter inhibitory potency. ebi.ac.uk
Stereochemistry: The stereochemistry at the carbon atom bearing the benzyl group is important. Studies have shown differences in the activity of R and S enantiomers, although both can be potent inhibitors of neprilysin. nih.govnih.gov
Carboxylic Acid/Bioisostere: The terminal carboxylic acid group (or its tetrazole bioisostere) interacts with a positively charged residue in the enzyme's active site. The nature and position of this acidic group are critical for binding affinity. nih.gov
The following table summarizes SAR data for a selection of thiorphan analogs, illustrating how structural changes impact their ability to inhibit neprilysin.
| Compound | Key Structural Modification | NEP Inhibitory Activity (IC₅₀) | Reference |
| (S)-Thiorphan | Parent compound with free thiol | ~1.9 nM | nih.govnih.gov |
| (R)-Thiorphan | Enantiomer of (S)-Thiorphan | ~2.3 nM | nih.govnih.gov |
| Retro-thiorphan | Retro-inverso amide bond | ~2.3 nM | ebi.ac.uk |
| This compound | Acetylated thiol (prodrug) | Low (requires activation) | nih.gov |
| Phosphoramidon | Larger phosphonate-containing peptide | ~2 nM | N/A |
This data highlights that while the core thiorphan structure is a potent inhibitor, modifications at the thiol and carboxyl termini are viable strategies for developing prodrugs without losing the potential for high-affinity binding upon activation. nih.govnih.gov
Advanced Research Methodologies and Analytical Approaches in S Acetylthiorphan Studies
In Vitro Experimental Models
In the preclinical evaluation of S-acetylthiorphan, a prodrug of the enkephalinase inhibitor thiorphan (B555922), various in vitro models are employed to characterize its biochemical and cellular activities. These models are crucial for understanding its mechanism of action, permeability, and metabolic fate before advancing to in vivo studies.
Enzyme Inhibition Assays and Kinetic Characterization
Enzyme inhibition assays are fundamental in determining the potency of this compound's active metabolite, thiorphan, against its target enzyme, neutral endopeptidase (NEP), also known as neprilysin. These assays quantify the inhibitor's ability to reduce the enzymatic activity of NEP.
One key parameter derived from these assays is the IC50 value , which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. sigmaaldrich.com For thiorphan, the active metabolite of this compound, the IC50 value for NEP inhibition has been determined to be approximately 1.8 ± 0.2 nM. In contrast, this compound itself shows a significantly lower potency with an IC50 of 316 ± 38 nM, highlighting its role as a prodrug that requires conversion to the more active thiorphan. nih.gov
Kinetic characterization further elucidates the mechanism of inhibition. These studies determine the inhibition constant (Ki) , which reflects the binding affinity of the inhibitor to the enzyme. sigmaaldrich.com The type of inhibition (e.g., competitive, non-competitive, or uncompetitive) is also determined through kinetic analysis, which involves measuring reaction rates at various substrate and inhibitor concentrations. ucdavis.edusci-hub.se For competitive inhibitors, which bind to the active site of the enzyme, the apparent Km (Michaelis constant) increases with increasing inhibitor concentration, while the Vmax (maximum reaction velocity) remains unchanged. ucdavis.edulibretexts.org
Table 1: In Vitro NEP Inhibition Data
| Compound | IC50 (nM) | Target Enzyme | Note |
|---|---|---|---|
| Thiorphan | 1.8 ± 0.2 | Neutral Endopeptidase (NEP) | Active metabolite |
| This compound | 316 ± 38 | Neutral Endopeptidase (NEP) | Prodrug |
This table presents the half-maximal inhibitory concentration (IC50) values for thiorphan and its prodrug, this compound, against neutral endopeptidase (NEP).
Cell-Based Permeability and Transport Studies
To predict the oral absorption and potential to cross biological barriers like the blood-brain barrier, cell-based permeability assays are utilized. The Caco-2 cell line, derived from human colorectal carcinoma, is a widely accepted in vitro model for predicting human intestinal drug absorption. medtechbcn.comnih.govnih.gov These cells, when cultured as a monolayer, differentiate to form tight junctions and express various transporters, mimicking the intestinal epithelium. nih.gov
In these assays, the test compound is added to either the apical (luminal) or basolateral (blood) side of the Caco-2 cell monolayer. nih.govevotec.com The rate of appearance of the compound on the opposite side is measured, typically using liquid chromatography-mass spectrometry (LC-MS). nih.gov This allows for the calculation of the apparent permeability coefficient (Papp), which is a quantitative measure of permeability. researchgate.net
These studies can also investigate whether a compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), by performing bidirectional transport assays (apical-to-basolateral vs. basolateral-to-apical). An efflux ratio greater than two suggests that the compound is actively transported out of the cell. evotec.com The lipophilic nature of this compound, due to the S-acetylation of the thiol function, is believed to facilitate its crossing of the blood-brain barrier, after which it is hydrolyzed to the active but less lipophilic thiorphan. nih.gov
Simulated Biological Systems (e.g., Human Digestion Systems)
Simulated human digestion systems are sophisticated in vitro models that mimic the physiological conditions of the gastrointestinal tract. These systems can be used to study the stability, dissolution, and metabolism of orally administered drugs like this compound.
Recent research has employed a near-real human digestion system (DHS-IV) to investigate the metabolism of racecadotril (B1680418), a prodrug that is converted to this compound and then to thiorphan. researchgate.netnih.govresearchgate.net These studies have shown that certain probiotics, such as Lacticaseibacillus casei Zhang (LCZ), can metabolize racecadotril into its active metabolites, this compound and thiorphan. nih.govresearchgate.netnih.gov In the presence of LCZ within the simulated digestion system, the concentration of racecadotril decreased significantly, with a corresponding increase in the levels of this compound and thiorphan over time. nih.gov This indicates that gut microbiota can play a role in the metabolic activation of racecadotril. nih.govresearchgate.netresearchgate.net
In Vivo Pharmacological Evaluation in Animal Models
Animal models are indispensable for assessing the pharmacological effects of this compound in a living organism. These studies provide crucial information on its efficacy and its effects on the central nervous system.
Nociceptive and Analgesic Efficacy Models
To evaluate the pain-relieving properties of this compound, various animal models of nociception are used. researchgate.net These models can be broadly categorized based on the type of noxious stimulus applied (e.g., thermal, chemical, or mechanical).
Commonly used models include:
Hot-Plate Test: This test measures the latency of a mouse or rat to react (e.g., by licking its paw or jumping) when placed on a heated surface. An increase in reaction time indicates an analgesic effect. nih.govresearchgate.net this compound has been shown to elicit a degree of analgesia equivalent to acetorphan but with a longer duration in the hot-plate test after intravenous administration in mice. nih.gov
Tail-Flick Test: In this model, a beam of heat is focused on the animal's tail, and the time taken to flick the tail away is measured. nih.govresearchgate.net Interestingly, this compound, similar to acetorphan and thiorphan, was found to be devoid of analgesic activity in the tail-flick test. nih.gov
Acetic Acid-Induced Writhing Test: This chemical-induced pain model involves injecting a dilute solution of acetic acid into the peritoneal cavity of a rodent, which causes characteristic stretching and writhing movements. The number of writhes is counted, and a reduction in this number indicates analgesia. researchgate.net
Formalin Test: This model involves injecting a small amount of formalin into the paw of an animal, which induces a biphasic pain response. The first phase is due to direct activation of nociceptors, while the second phase is associated with inflammation. This test allows for the differentiation between acute and tonic pain. researchgate.net
These models are essential for characterizing the analgesic profile of this compound and understanding the types of pain it may be effective against. nih.govfrontiersin.org
Central Nervous System Specific Behavioral Assays
Investigating the effects of this compound on the central nervous system (CNS) is crucial, as its mechanism of action involves the potentiation of endogenous opioids (enkephalins) in the brain. frontiersin.org Various behavioral assays are used in animal models to assess CNS effects. nih.gov
Locomotor Activity: The administration of opioid receptor agonists can alter locomotor activity in rodents. frontiersin.org Racecadotril, which is metabolized to this compound, has been reported to enhance locomotion in mice and rats in a manner that is sensitive to the opioid antagonist naloxone (B1662785). frontiersin.org This suggests an interaction with the endogenous opioid system.
Anxiety and Depression Models: While not the primary indication, the role of the enkephalinergic system in mood regulation suggests that this compound could be evaluated in models of anxiety (e.g., elevated plus-maze) and depression (e.g., forced swim test).
These assays, conducted in various animal models such as rats and mice, help to build a comprehensive profile of the central effects of this compound. nih.govmdpi.comwikipedia.org
Advanced Analytical Techniques for Compound and Metabolite Analysis
The precise identification and quantification of this compound and its biotransformation products are achieved through the application of advanced analytical instrumentation.
Chromatographic techniques are fundamental for separating this compound from its parent compound, racecadotril, and its primary active metabolite, thiorphan, within complex biological matrices.
Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) : This powerful technique offers high-resolution separation and sensitive detection, making it ideal for metabolic profiling. nih.govwaters.comjomped.org UPLC provides superior chromatographic resolution in a shorter time frame compared to traditional HPLC. waters.com The Q-TOF mass spectrometer allows for accurate mass measurements, which aids in the identification of known and unknown metabolites. nih.govmdpi.com In studies of racecadotril metabolism, UPLC-Q-TOF-MS can be used to analyze plasma and urine samples to identify absorbed components and their metabolites, including this compound and thiorphan. nih.govresearchgate.net The extracted ion chromatograms from UPLC-Q-TOF-MS can confirm the presence of this compound by matching its mass-to-charge ratio (m/z). researchgate.net
High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used and robust technique for the quantification of drugs and their metabolites in biological fluids like plasma. researchgate.netbepls.comnih.govasianjpr.com A validated HPLC method with UV detection has been developed for the determination of thiorphan, the active metabolite of this compound, in human plasma. researchgate.net This method typically involves a reversed-phase C18 column and a mobile phase consisting of a buffer and an organic solvent, such as acetonitrile. researchgate.netbepls.com Sample preparation often involves solid-phase extraction to isolate the analyte from plasma components. researchgate.netscielo.br
The following table summarizes the key aspects of these chromatographic methods:
| Technique | Principle | Application in this compound Studies | Key Advantages |
|---|---|---|---|
| UPLC-Q-TOF-MS | Separates compounds based on their interaction with a stationary phase, followed by high-resolution mass analysis. waters.comjomped.org | Identification and characterization of this compound and other metabolites in biological samples. nih.govresearchgate.net | High resolution, sensitivity, and speed; accurate mass measurement for confident compound identification. waters.commdpi.com |
| HPLC | Separates components of a mixture based on their differential distribution between a stationary phase and a liquid mobile phase under high pressure. asianjpr.com | Quantification of thiorphan (metabolite of this compound) in plasma for pharmacokinetic studies. researchgate.net | Robust, reliable, and widely available for quantitative analysis. bepls.comnih.gov |
Mass spectrometry (MS) is a cornerstone of metabolomics, providing the sensitivity and selectivity required to identify and quantify a wide array of metabolites in biological samples. silantes.comthermofisher.com When coupled with chromatographic separation techniques like LC, MS can analyze hundreds of compounds in a single run. thermofisher.com
In the context of this compound, MS-based metabolomics is crucial for profiling its biotransformation. researchgate.net The process involves analyzing biological samples to detect and identify metabolites formed from the parent drug. criver.comadmescope.com Tandem mass spectrometry (MS/MS or MS2) is particularly valuable for structural elucidation. silantes.com In this technique, specific ions are selected and fragmented, and the resulting fragmentation pattern provides structural information that helps in identifying the molecule. silantes.comthermofisher.com For instance, the tandem mass spectra of racecadotril and its metabolites, this compound and thiorphan, can be used to confirm their identities. researchgate.net
The biotransformation of racecadotril to this compound and subsequently to thiorphan can be tracked over time by measuring the peak areas of each compound in samples. researchgate.net This provides insights into the rate and extent of metabolic conversion. biorxiv.org
Both NMR and IR spectroscopy are powerful, non-destructive techniques used to determine the chemical structure of molecules. core.ac.ukresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a primary tool for elucidating the detailed structure of organic compounds. jchps.comrsc.orgnih.gov It provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. core.ac.ukresearchgate.net One-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR techniques (like COSY, HSQC, and HMBC) are used to piece together the molecular structure. core.ac.uk While specific NMR data for this compound is not detailed in the provided context, this technique would be essential for confirming its synthesized structure and for identifying unknown metabolites by providing detailed structural information. researchgate.net
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. wvu.eduorgchemboulder.comfiveable.me When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. wvu.edusavemyexams.com For this compound, IR spectroscopy would show characteristic absorption bands for its functional groups, such as the carbonyl group of the acetyl moiety and the thioester linkage. This technique is valuable for confirming the identity of a synthesized compound and for quality control. researchgate.net
Computational and In Silico Approaches
Computational methods are increasingly used in drug research to model and predict the behavior of chemical compounds, saving time and resources.
Molecular modeling and docking are computational techniques used to predict how a ligand (like this compound or its active metabolite, thiorphan) interacts with its protein target. derpharmachemica.commdpi.comresearchgate.net
Molecular Modeling : This involves creating three-dimensional models of molecules to understand their structural features. researchgate.netschrodinger.com
Molecular Docking : This method predicts the preferred orientation of a ligand when bound to a receptor's active site, forming a stable complex. derpharmachemica.commdpi.com The process helps in understanding the binding mode and estimating the binding affinity. derpharmachemica.com The interactions that stabilize the protein-ligand complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, can be identified. longdom.orgvolkamerlab.org For this compound's active metabolite, thiorphan, docking studies would be used to model its interaction with its target enzyme, neutral endopeptidase (NEP), to understand the molecular basis of its inhibitory activity. nih.govmdpi.com
The following table outlines the steps typically involved in molecular docking:
| Step | Description |
|---|---|
| Target Preparation | Preparation of the 3D structure of the target protein. mdpi.com |
| Ligand Preparation | Generation of the 3D conformation of the ligand. |
| Docking | Placing the ligand into the binding site of the target protein and predicting the binding pose. mdpi.com |
| Scoring and Analysis | Evaluating the predicted binding poses using a scoring function to estimate binding affinity and analyzing the intermolecular interactions. derpharmachemica.com |
PK/PD modeling integrates pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) information to describe the time course of a drug's effect. evotec.comwikipedia.orgaccp1.org
Pharmacokinetic (PK) Modeling : This involves developing mathematical models to describe the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites, like this compound and thiorphan. frontiersin.orgnih.gov These models can be used to simulate plasma concentration-time profiles under different conditions. nih.govwikipedia.org
Pharmacodynamic (PD) Modeling : This relates the drug concentration at the site of action to the observed pharmacological effect. accp1.org
PK/PD Modeling : By linking the PK and PD models, it's possible to predict the intensity and duration of the drug's effect. wikipedia.orgnih.gov This is a valuable tool in drug development for optimizing dosing regimens and predicting clinical outcomes. frontiersin.orgmdpi.com For this compound, PK/PD modeling could be used to relate the plasma concentrations of its active metabolite, thiorphan, to the inhibition of the target enzyme and the resulting therapeutic effect.
Future Research Directions and Therapeutic Potential of S Acetylthiorphan
Development of Novel Prodrug Formulations and Delivery Systems
The development of prodrugs for thiorphan (B555922), such as S-Acetylthiorphan and its benzyl (B1604629) ester, acetorphan, was a crucial step in overcoming the blood-brain barrier (BBB). humanjournals.commdpi.com This success has spurred further investigation into novel prodrug formulations and delivery systems aimed at enhancing bioavailability, improving tissue targeting, and optimizing therapeutic outcomes. humanjournals.comucl.ac.be
Future research in this domain is focused on several promising strategies:
Lipid-Based Carriers: The conjugation of drugs to lipid moieties, such as fatty acids, glycerides, or phospholipids, has shown potential for improving intestinal absorption and brain penetration. ucl.ac.be For instance, glyceride-based prodrugs of thiorphan have been designed to promote brain penetration. ucl.ac.be This approach leverages the metabolic pathways of lipids to facilitate drug transport across biological membranes. ucl.ac.be
Targeted Prodrug Approaches: The design of prodrugs that can be selectively activated at the target site is a key area of interest. humanjournals.comalquds.edu This involves exploiting the unique enzymatic or transporter profiles of specific tissues, such as the brain or tumor cells. humanjournals.commdpi.com For example, prodrugs can be engineered to be substrates for enzymes that are overexpressed in the target tissue, leading to localized drug release. humanjournals.comalquds.edu
Chemical Delivery Systems (CDS): The CDS approach involves a multi-step conversion of a lipophilic prodrug to its active form, often utilizing redox systems similar to the endogenous NADH/NAD+ coenzyme system. mdpi.com This strategy aims to "lock" the active drug within the central nervous system, thereby sustaining its therapeutic effect. mdpi.com
Nanotechnology-Based Delivery: Encapsulating drugs within nanocarriers like liposomes can protect them from degradation, improve solubility, and facilitate targeted delivery. researchgate.net These systems can be further modified to enhance their specificity for target tissues. researchgate.net
The primary challenge in developing these advanced delivery systems lies in achieving a delicate balance. The prodrug must remain stable in systemic circulation to avoid premature degradation while being efficiently converted to the active drug at the desired site of action. mdpi.com
Exploration of New Therapeutic Applications Beyond Analgesia
While this compound's analgesic properties, mediated through the inhibition of enkephalinase, are well-established, the broader therapeutic potential of neprilysin inhibition is a burgeoning field of research. frontiersin.org Neprilysin's role in the metabolism of a wide array of bioactive peptides suggests that its inhibition could have far-reaching physiological effects. frontiersin.org
Current and future research is exploring the following therapeutic avenues:
Cardiovascular Diseases: Neprilysin inhibitors, particularly when combined with angiotensin receptor blockers (ARBs) like in the drug sacubitril/valsartan, have demonstrated significant benefits in treating heart failure. frontiersin.organnualreviews.orguscjournal.com These inhibitors increase the levels of natriuretic peptides, which promote vasodilation, natriuresis, and diuresis, thereby reducing cardiovascular mortality and hospitalization for heart failure. frontiersin.orguscjournal.com Further studies are investigating their efficacy in managing hypertension and other cardiovascular conditions. frontiersin.orgoup.com
Metabolic Disorders: Emerging evidence suggests that neprilysin inhibition can improve glycemic control and insulin (B600854) sensitivity. nih.govsochob.cl By increasing levels of glucagon-like peptide-1 (GLP-1), neprilysin inhibitors may offer a novel therapeutic strategy for type 2 diabetes. nih.govsochob.cl
Gastrointestinal Disorders: Racecadotril (B1680418), which is metabolized to thiorphan, is an effective anti-diarrheal agent. nih.govresearchgate.net It works by inhibiting intestinal fluid and electrolyte secretion without affecting gastrointestinal motility. nih.gov Future research may explore the utility of neprilysin inhibitors in other gastrointestinal conditions.
Neuroprotection: The ability of this compound and related compounds to cross the blood-brain barrier opens up possibilities for treating neurological disorders. Research is underway to investigate their potential role in neuroprotection and the management of conditions where neuropeptide dysregulation is implicated.
A significant consideration in expanding the therapeutic use of neprilysin inhibitors is the potential for off-target effects. For instance, concerns have been raised about the theoretical risk of Alzheimer's disease due to neprilysin's role in clearing amyloid-beta peptides from the brain. oup.compatsnap.comnih.gov
Personalized Medicine Approaches and Pharmacomicrobiomics
The future of this compound and other neprilysin inhibitors will likely be shaped by the principles of personalized medicine. nih.govgenome.gov This approach aims to tailor medical treatment to the individual characteristics of each patient, including their genetic makeup and gut microbiome composition. nih.govnews-medical.net
Key areas of focus in this context include:
Pharmacogenomics: Identifying genetic variations that influence an individual's response to neprilysin inhibitors can help predict efficacy and potential adverse effects. biomedpharmajournal.org This could involve screening for mutations in genes that encode for neprilysin or the enzymes involved in prodrug metabolism. news-medical.net
Biomarker-Guided Therapy: The development of reliable biomarkers to monitor the effects of neprilysin inhibition is crucial for personalizing treatment. nih.gov For example, measuring the levels of circulating neprilysin or its substrates could help in tailoring the dosage and assessing treatment response. nih.gov
By integrating these personalized approaches, clinicians may one day be able to select the most appropriate neprilysin inhibitor and dosage for each patient, thereby maximizing therapeutic benefits while minimizing risks. nih.gov
Addressing Research Challenges and Maximizing Translational Impact
Translating promising research findings from the laboratory to clinical practice is a complex and often challenging process. parisbraininstitute.org For this compound and the broader class of neprilysin inhibitors, several hurdles need to be overcome to maximize their translational impact.
Key challenges and strategies to address them include:
The "Valley of Death": This term describes the gap between basic scientific discoveries and their clinical application. parisbraininstitute.org Bridging this gap requires robust funding, interdisciplinary collaboration between basic scientists and clinicians, and streamlined regulatory pathways. parisbraininstitute.orgnih.gov
Optimizing Clinical Trial Design: Well-designed clinical trials are essential to demonstrate the safety and efficacy of new therapeutic applications. patsnap.com This includes selecting appropriate patient populations, defining clear endpoints, and considering long-term safety, especially concerning potential neurocognitive effects. patsnap.com
Talent and Expertise: The development of complex therapies requires a highly skilled workforce with expertise in areas ranging from drug design and delivery to clinical research and data analysis. cytivalifesciences.com Investing in training and fostering collaborations is crucial to address the talent gap. nih.govcytivalifesciences.com
Effective Communication: Clear and effective communication of research findings to relevant stakeholders, including clinicians, policymakers, and the public, is essential for the successful adoption of new therapies. ed.gov
Overcoming these challenges will require a concerted effort from academia, industry, and regulatory bodies. By fostering a collaborative and supportive research ecosystem, the full therapeutic potential of this compound and other neprilysin inhibitors can be realized for the benefit of patients. nih.gov
Q & A
Q. What are the key structural characteristics of S-Acetylthiorphan, and how is it synthesized for experimental use?
this compound is a prodrug derivative of thiorphan, designed to enhance lipid solubility and blood-brain barrier permeability. Its synthesis involves acetylation of the thiol group in thiorphan, typically using acetic anhydride or acetyl chloride under controlled conditions. Analytical validation employs nuclear magnetic resonance (NMR) and mass spectrometry to confirm purity and structural integrity. For instance, Lambert et al. (1995b) detailed the synthesis of chimeric lipid carriers incorporating this compound, emphasizing the use of reverse-phase HPLC for purification .
Q. What pharmacological mechanisms underlie this compound's activity as an enkephalinase inhibitor?
this compound inhibits enkephalinase (neutral endopeptidase), thereby prolonging endogenous opioid peptide activity. Experimental validation includes in vitro enzyme inhibition assays using purified enkephalinase and in vivo models (e.g., mouse tail-flick test). Lambert et al. (1993a) demonstrated its analgesic potency (ED50 = 1.5 mg/kg IV in mice), with efficacy linked to deacetylation to active thiorphan in plasma . Methodologically, studies should control for acetylcholinesterase activity to isolate enkephalinase-specific effects.
Q. Which experimental models are most suitable for evaluating this compound's pharmacokinetics and efficacy?
Rodent models (mice/rats) are standard for assessing bioavailability and central nervous system penetration. Intravenous administration is preferred for pharmacokinetic profiling, while intracerebroventricular injection isolates central effects. Lambert et al. (1995c) used radiolabeled analogs (e.g., [<sup>14</sup>C]-glycine derivatives) to track distribution, emphasizing the need for tissue-specific sampling and LC-MS quantification . For reproducibility, adhere to ARRIVE guidelines for animal studies and report plasma half-life, volume of distribution, and clearance rates.
Advanced Research Questions
Q. How can researchers address contradictions between this compound's in vitro stability and in vivo efficacy?
Discrepancies often arise from interspecies metabolic differences or assay sensitivity. For example, Lambert et al. (1993a) reported rapid deacetylation in murine plasma but slower conversion in human plasma, impacting translational relevance . To resolve contradictions:
- Use species-matched hepatocyte models for metabolic profiling.
- Validate assays with synthetic standards (e.g., thiorphan-spiked plasma).
- Apply compartmental pharmacokinetic modeling to predict tissue-specific activity.
Q. What experimental design considerations are critical for optimizing this compound as a prodrug delivery system?
Key factors include lipid solubility, enzymatic activation kinetics, and target tissue penetration. Lambert et al. (1995b) synthesized 1,3-diacylaminopropan-2-ol derivatives to enhance carrier stability, noting that acyl chain length impacts prodrug release rates . Methodological recommendations:
- Use Franz diffusion cells to measure blood-brain barrier permeability.
- Employ fluorescent or isotopic labeling for real-time biodistribution tracking.
- Compare prodrug efficacy against unmodified thiorphan in dual-arm studies.
Q. How should researchers analyze conflicting data on this compound's bioavailability versus therapeutic efficacy?
Conflicting data may stem from assay variability (e.g., ELISA vs. mass spectrometry) or unaccounted metabolites. Lambert et al. (1993b) observed that 2-acyl derivatives exhibited unexpected pharmacological properties due to off-target esterase interactions . Mitigation strategies:
- Conduct mass balance studies with radiolabeled compounds.
- Use knockout animal models to isolate metabolic pathways.
- Apply multivariate regression to identify covariates (e.g., body weight, enzyme levels).
Methodological Frameworks
Q. What statistical approaches are appropriate for dose-response studies involving this compound?
Non-linear regression (e.g., Hill equation) is standard for modeling dose-response curves. Lambert et al. (1993a) used probit analysis to calculate ED50 values, requiring ≥6 dose groups and controls . For robustness:
- Report 95% confidence intervals for potency estimates.
- Use ANOVA with post-hoc tests for intergroup comparisons.
- Apply Bayesian hierarchical models for multi-study meta-analyses.
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
Adhere to protocols from peer-reviewed syntheses, such as those in Lambert et al. (1995b), which specify reaction temperatures, solvent ratios, and purification thresholds (e.g., ≥95% HPLC purity) . Additional steps:
- Deposit synthetic protocols in public repositories (e.g., Synthace).
- Use QC/QA checklists aligned with ICH guidelines.
- Share raw NMR/MS spectra as supplementary data .
Data Presentation and Ethics
Q. What are the best practices for reporting this compound's toxicological data in preclinical studies?
Follow OECD Test Guidelines (e.g., TG 420 for acute toxicity) and include:
Q. How should ethical considerations shape this compound research involving animal models?
Comply with institutional animal care guidelines (e.g., NIH OLAW) and the 3Rs principle (Replacement, Reduction, Refinement). Lambert et al. (1993a) minimized cohort sizes using power analysis and employed non-invasive analgesia monitoring . Document ethical approvals (e.g., IACUC protocol numbers) and justify species selection in manuscripts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
